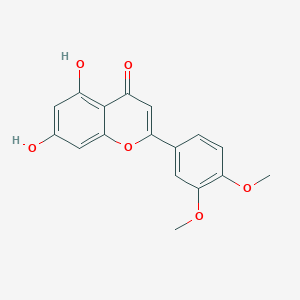

5,7-Dihydroxy-3',4'-dimethoxyflavone

Vue d'ensemble

Description

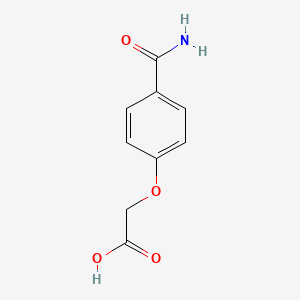

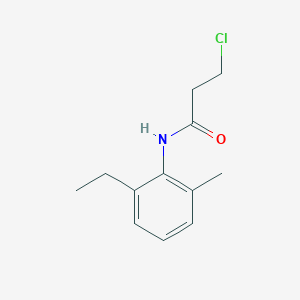

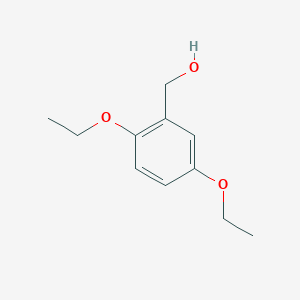

5,7-Dihydroxy-3’,4’-dimethoxyflavone is a flavonoidic compound . It has been isolated from the rhizomes of Zingiber phillipseae . It shows antioxidant activity and significant activity against Staphylococcus aureus and Escherichia coli .

Molecular Structure Analysis

The molecular formula of 5,7-Dihydroxy-3’,4’-dimethoxyflavone is C17H14O6 . Its average mass is 314.289 Da and its monoisotopic mass is 314.079041 Da . The crystal structure of a similar compound, 5,4′-dihydroxy-7,3′-dimethoxyflavanone, has been analyzed in detail .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydroxy-3’,4’-dimethoxyflavone include an average mass of 314.289 Da and a monoisotopic mass of 314.079041 Da . More detailed properties like density, boiling point, and others are not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research into the synthesis and structural properties of flavones, including 5,7-dihydroxy-3',4'-dimethoxyflavone, reveals their complex chemistry and potential applications. For instance, the study by Horie et al. (1988) focused on synthesizing and clarifying the properties of various dimethoxyflavones, contributing to the broader understanding of these compounds (Horie, Tsukayama, Kawamura, & Yamamoto, 1988).

Biological Activities and Potential Therapeutic Uses

- Tumor Inhibition and Immunity Enhancement: Liu et al. (2006) reported that flavone from Cirsium japonicum DC, which includes compounds like 5,7-dihydroxy-6,4'-dimethoxyflavone, can inhibit tumor growth and enhance immune responses in mice, suggesting potential for cancer treatment (Liu et al., 2006).

- Antidiabetic and Hypolipidemic Effects: A study by Xie, Zhang, and Su (2019) demonstrated the antidiabetic and hypolipidemic effects of 5,7-dimethoxyflavone in diabetic rats, indicating its potential in managing diabetes (Xie, Zhang, & Su, 2019).

- Antibacterial Activity: Research by Edewor and Olajire (2011) found that certain flavones, including variants of 5,7-dihydroxy-3',4'-dimethoxyflavone, exhibit antibacterial activity against various pathogens, highlighting its potential in antimicrobial therapies (Edewor & Olajire, 2011).

Metabolism and Bioavailability

- Studies on the metabolism of flavonoids like 5,7-dihydroxy-3',4'-dimethoxyflavone have shown that methylation can protect these compounds from rapid hepatic metabolism, potentially enhancing their bioavailability and therapeutic efficacy (Wen & Walle, 2006).

Safety and Hazards

Orientations Futures

The future directions for research on 5,7-Dihydroxy-3’,4’-dimethoxyflavone could involve further exploration of its antioxidant activity and its activity against various bacteria . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Mécanisme D'action

Target of Action

The primary target of 4’-Methylchrysoeriol is the cytochrome P450 enzymes , specifically human P450 1B1-dependent EROD . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their inhibition can have significant effects on the body’s ability to process these substances.

Mode of Action

4’-Methylchrysoeriol acts as a potent inhibitor of cytochrome P450 enzymes . It interacts with these enzymes and inhibits their activity, with an IC50 value of 19 nM for human P450 1B1-dependent EROD . This means that it can effectively inhibit the activity of these enzymes at very low concentrations.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOMULCAJQEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197043 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydroxy-3',4'-dimethoxyflavone | |

CAS RN |

4712-12-3 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)